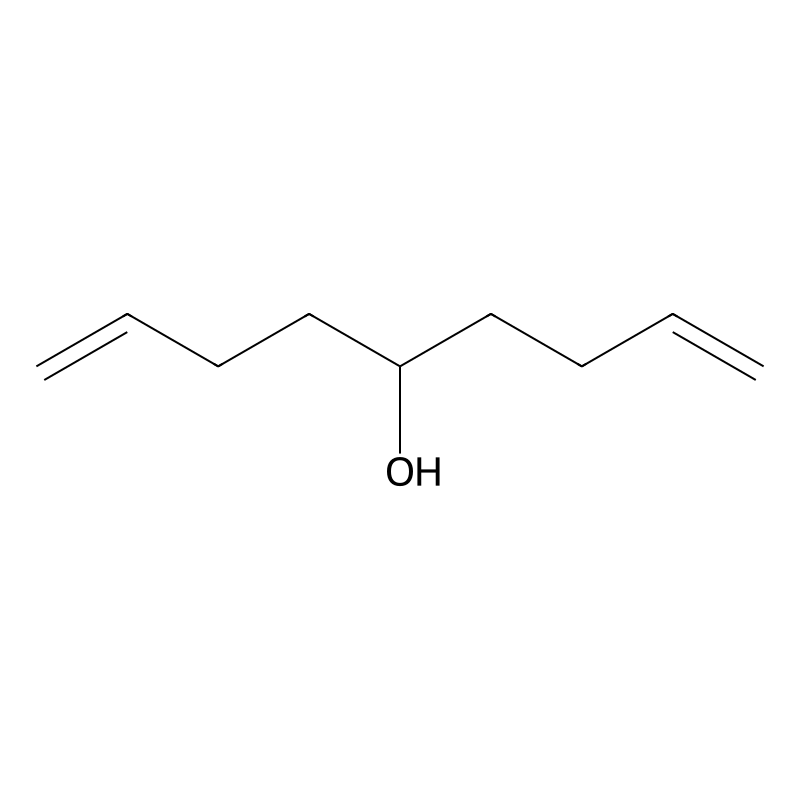1,8-Nonadien-5-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,8-Nonadien-5-ol is an organic compound with the molecular formula and a molecular weight of 140.23 g/mol. It is characterized by a long carbon chain featuring two double bonds and a hydroxyl group, classifying it as a non-saturated alcohol. The structure consists of a nine-carbon backbone with the hydroxyl functional group located at the fifth carbon and double bonds between the first and second, as well as the eighth and ninth carbons. This unique configuration contributes to its distinct chemical properties and biological activities.
- Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones. For instance, it can convert into 1,8-nonadienal.
- Reduction: The double bonds can be reduced to yield saturated alcohols, such as nonanol.
- Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalysts for reduction, and thionyl chloride for substitution reactions.
1,8-Nonadien-5-ol exhibits notable biological activities. It has been identified as a potential pheromone component in various insects, influencing mating behaviors through olfactory signaling pathways. Its pleasant aroma also suggests potential applications in flavor and fragrance industries. Additionally, studies indicate that it may possess antimicrobial properties, although further research is needed to fully elucidate its biological mechanisms and therapeutic potential .
The synthesis of 1,8-Nonadien-5-ol can be achieved through several methods:
- Grignard Reaction: This involves the coupling of alkenyl halides with alkenyl Grignard reagents. For example, using 3-bromo-1-propene and 6-bromo-1-hexene as starting materials can yield the desired product after reduction.
- Catalytic Hydrogenation: Industrial production often utilizes catalytic hydrogenation of polyunsaturated fatty acids derived from natural oils. This method is preferred for its cost-effectiveness and scalability.
- Direct Synthesis from Precursors: Other synthetic routes may involve direct modification of simpler alcohols or alkenes under controlled conditions .
1,8-Nonadien-5-ol finds applications in various fields:
- Fragrance Industry: Due to its pleasant aroma profile, it is used in perfumes and scented products.
- Flavoring Agent: It serves as a flavoring agent in food products.
- Pheromone Research: Its role in insect communication makes it valuable for studies in entomology and pest control strategies.
- Pharmaceuticals: Potential applications in developing antimicrobial agents are being explored .
Research on interaction studies involving 1,8-Nonadien-5-ol has revealed its capacity to bind with specific receptors in biological systems. These interactions are crucial for understanding its role as an olfactory cue in insects and its potential effects on human health. Studies have indicated that it may interact with olfactory receptors, triggering physiological responses associated with scent perception .
Several compounds share structural similarities with 1,8-Nonadien-5-ol:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| (3Z,6Z)-3,6-Nonadienal | Aldehyde | Similar carbon chain but lacks hydroxyl group |
| (3Z,6Z)-3,6-Octadecadiene | Longer chain | Contains additional double bonds |
| (3Z,6Z)-3,6-Octadecadienol | Alcohol | Hydroxyl group present but longer carbon chain |
| (3Z,6Z)-3,6-Dimethylnonadiene | Dimethyl derivative | Additional methyl groups affecting reactivity |
Uniqueness
1,8-Nonadien-5-ol's uniqueness lies in its specific arrangement of double bonds and the presence of a hydroxyl group. This configuration imparts distinct chemical reactivity and biological properties compared to similar compounds. Its dual role as both an aromatic compound and a potential pheromone makes it particularly valuable across various scientific and industrial applications .








